molecular formula C9H11BrN2O3 B11807592 Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate

Cat. No.: B11807592
M. Wt: 275.10 g/mol
InChI Key: YOABHPMNDDQPCW-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H11BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate typically involves the bromination of 4-methoxypyridine followed by carbamation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ethyl chloroformate for the carbamation process. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with different reactivity and applications.

    2-Bromo-4-methoxypyridine: A precursor in the synthesis of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate.

    4-Methoxypyridine: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Chemical Structure

The compound features a pyridine ring substituted with a bromine atom and a methoxy group, linked to an ethyl carbamate moiety. Its chemical structure can be represented as follows:

C1H1N1O2C5H5Br\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_5\text{H}_5\text{Br}

Biological Activity Overview

This compound has shown promise in various biological assays, particularly as an inhibitor of certain enzymes and as an antihelmintic agent. The following sections detail its biological activities based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar ethyl carbamates can inhibit the growth of bacterial strains and fungi, suggesting that this compound may possess comparable activity .

Antihelmintic Properties

In vitro studies have shown that ethyl carbamates can effectively reduce the viability of helminths such as Rhipicephalus (Boophilus) microplus, a common cattle tick. Treatment with these compounds resulted in a significant decrease in larval production, indicating their potential use as antihelmintic agents .

CompoundActivity TypeEffectiveness
This compoundAntihelmintic96% reduction in larvae production
Ethyl 4-bromophenyl carbamateAntimicrobialEffective against various strains

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial or parasitic organisms, leading to inhibition of their growth or reproductive capabilities.

Enzyme Inhibition Studies

Recent studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications to the chemical structure influence biological activity. For example, changes in the substituents on the pyridine ring have been shown to alter enzyme binding affinity and potency against target pathogens .

Case Studies

  • Study on Antihelmintic Efficacy : A laboratory study evaluated the effects of this compound on R. microplus. Results indicated a dramatic reduction in larval viability, suggesting its potential as a novel anti-parasitic treatment .
  • Antimicrobial Activity Assessment : In another study, various derivatives of ethyl carbamates were tested against multiple bacterial strains. The results showed significant inhibition zones, indicating strong antimicrobial properties .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C9H11BrN2O3/c1-3-15-9(13)12-7-6(14-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

YOABHPMNDDQPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CN=C1Br)OC

Origin of Product

United States

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